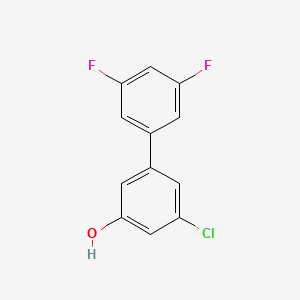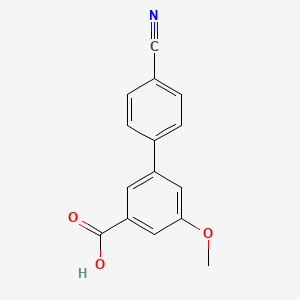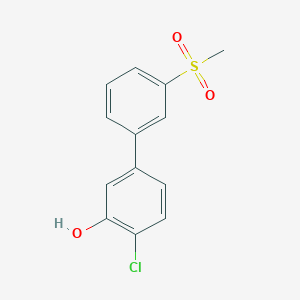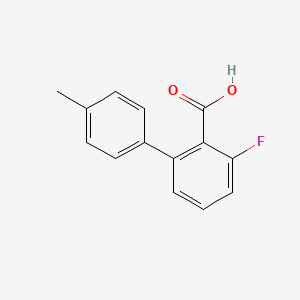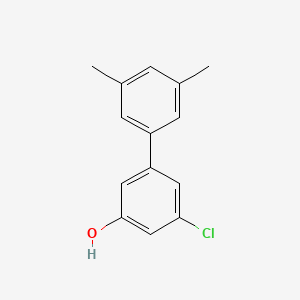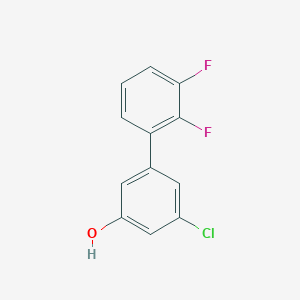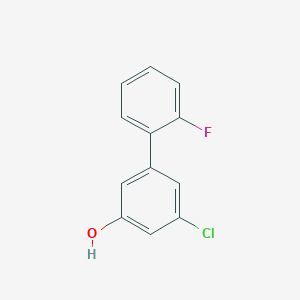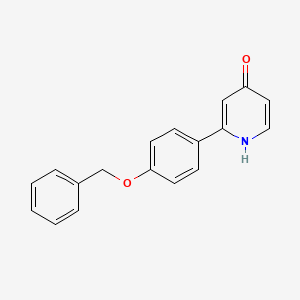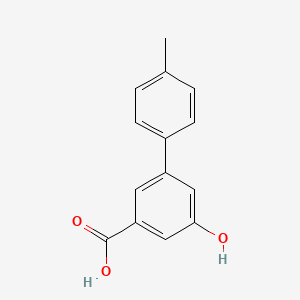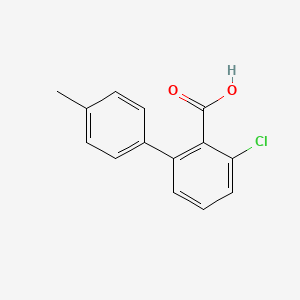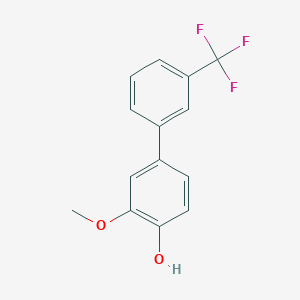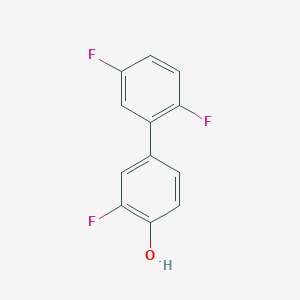![molecular formula C20H22O7 B3059866 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol CAS No. 1379610-45-3](/img/structure/B3059866.png)
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol
Overview
Description
The compound 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol is a complex organic molecule with unique structural properties. This compound contains multiple methoxy groups and a tetracyclic ring system, making it interesting for both synthetic chemists and researchers in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol typically involves multiple steps:
Formation of the core structure: This involves the construction of the tetracyclic ring system through cyclization reactions.
Methoxylation: Introduction of the methoxy groups at the specific positions.
Oxidation: Formation of the oxo group and final adjustments to ensure the correct configuration of the compound.
Typical reaction conditions include the use of strong acids or bases, high temperatures, and the presence of specific catalysts to direct the formation of the desired product.
Industrial Production Methods
The industrial production of this compound would likely involve similar steps as the synthetic routes but optimized for large-scale production. This could include:
Batch processing: Producing the compound in large reactors.
Continuous flow reactions: Ensuring consistent quality and yield by maintaining a steady flow of reactants and products.
Purification: Utilizing techniques such as chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol undergoes several types of reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can lead to the formation of diols or other derivatives.
Substitution: Methoxy groups can be substituted under specific conditions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride.
Catalysts: Including palladium or platinum catalysts.
Major Products
The products formed from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives that introduce new functional groups or change the existing ones.
Scientific Research Applications
Chemistry
In chemistry, 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol is used as a key intermediate in the synthesis of more complex molecules and can be a subject of studies involving reaction mechanisms and synthesis pathways.
Biology
Biologically, this compound can be investigated for its potential interactions with various biological molecules and systems. Its structural complexity allows it to be a model compound for studying how complex organic molecules interact with enzymes and proteins.
Medicine
In the field of medicine, compounds like this one can be explored for their potential therapeutic effects. The presence of multiple functional groups suggests possible interactions with various biological targets, making it a candidate for drug development studies.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of more complex industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol depends on its interaction with specific molecular targets. The methoxy groups and the oxo group can form hydrogen bonds or other interactions with enzymes, receptors, or other biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-5,12-diol
3,4,11,12-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,11-diol
Uniqueness
The uniqueness of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol lies in the specific arrangement of methoxy groups and its tetracyclic structure. These features provide distinct chemical properties and biological activities compared to its similar compounds.
Hope this helps to clarify the fascinating world of complex organic molecules!
Properties
IUPAC Name |
3,5,11,13-tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,12-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-5-11-16-10(8-14(24-2)18(22)20(16)26-4)6-12(27-11)15(9)19(25-3)17(13)21/h7-8,11-12,21-22H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRWWYIWOIPQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3CC4=CC(=C(C(=C4C(O3)CC2=C1)OC)O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125410 | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379610-45-3 | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


